N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their wide range of biological activities, while quinazoline derivatives are often used in medicinal chemistry for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline moiety can inhibit specific kinases involved in cell signaling pathways. This dual action can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Similar indole derivative with different biological activities.
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid: Similar quinazoline derivative with different chemical properties.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazoline moieties, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-18-8-9-21-17(15-18)10-13-26(21)14-11-24-22(28)7-4-12-27-16-25-20-6-3-2-5-19(20)23(27)29/h2-3,5-6,8-10,13,15-16H,4,7,11-12,14H2,1H3,(H,24,28) |
InChI Key |
KMJDNJNFKBSYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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